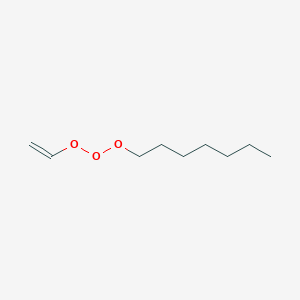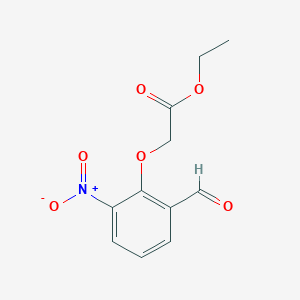![molecular formula C15H21Cl2NO5 B14795996 2(1H)-Pyridinone,3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethyl-1-oxohexyl]-4-hydroxy-5,6-dimethoxy-](/img/structure/B14795996.png)
2(1H)-Pyridinone,3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethyl-1-oxohexyl]-4-hydroxy-5,6-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Atpenin A5 is a potent and specific inhibitor of mitochondrial complex II, also known as succinate-ubiquinone oxidoreductase. This compound belongs to the class of organic compounds known as aryl alkyl ketones. It was first isolated from the fermentation broth of a fungal strain, Penicillium sp. FO-125, and has been extensively studied for its inhibitory effects on mitochondrial complex II, making it a valuable tool in biochemical and medical research .
Méthodes De Préparation
The enantioselective total synthesis of Atpenin A5 has been achieved through a convergent approach. The synthetic route involves a coupling reaction between 5-iodo-2,3,4,6-tetraalkoxypyridine and a side-chain aldehyde. Key steps in the synthesis include ortho-metalation/boronation with trimethyl borate, oxidation with meta-chloroperoxybenzoic acid, ortho-iodination, halogen dance reaction, Sharpless epoxidation, and regioselective epoxide-opening reaction
Analyse Des Réactions Chimiques
Atpenin A5 undergoes various chemical reactions, including oxidation and reduction. It is known to produce reactive oxygen species (ROS) when it inhibits mitochondrial complex II in human cancer cells . Common reagents and conditions used in these reactions include superoxide dismutase for the dismutation of superoxide into hydrogen peroxide . The major products formed from these reactions are superoxide and hydrogen peroxide, which contribute to physiological and pathological redox signaling .
Applications De Recherche Scientifique
Atpenin A5 has a wide range of scientific research applications. In chemistry, it is used as a biochemical tool to study the structure and function of mitochondrial complex II. In biology and medicine, Atpenin A5 is being investigated for its potential as an anticancer agent due to its ability to induce ROS-mediated selective death of cancer cells . Additionally, it has been shown to protect against cardiac ischemia-reperfusion injury by activating mitochondrial ATP-sensitive potassium channels . In industry, Atpenin A5 is used in microbial screening assays to identify inhibitors of mitochondrial complex II .
Mécanisme D'action
Atpenin A5 exerts its effects by specifically inhibiting mitochondrial complex II. This enzyme plays dual roles in the tricarboxylic acid cycle and the aerobic respiratory chain. Atpenin A5 binds to the quinone-binding site of complex II, preventing the oxidation of succinate to fumarate and the reduction of quinone to quinol . This inhibition leads to the production of ROS, which can induce selective death of cancer cells . Additionally, Atpenin A5 activates mitochondrial ATP-sensitive potassium channels, providing cardioprotection against ischemia-reperfusion injury .
Comparaison Avec Des Composés Similaires
Atpenin A5 is unique among mitochondrial complex II inhibitors due to its high potency and specificity. Similar compounds include Atpenin B, harzianopyridone, and nafuredin . These compounds also inhibit mitochondrial complex II but differ in their chemical structures and inhibitory potencies. Atpenin A5 is particularly notable for its ability to induce ROS production selectively in cancer cells, making it a promising candidate for anticancer therapy .
Propriétés
Formule moléculaire |
C15H21Cl2NO5 |
|---|---|
Poids moléculaire |
366.2 g/mol |
Nom IUPAC |
3-(5,6-dichloro-2,4-dimethylhexanoyl)-5,6-dimethoxy-1H-pyridine-2,4-dione |
InChI |
InChI=1S/C15H21Cl2NO5/c1-7(9(17)6-16)5-8(2)11(19)10-12(20)13(22-3)15(23-4)18-14(10)21/h7-10H,5-6H2,1-4H3,(H,18,21) |
Clé InChI |
OYCUVQWMFDPFIZ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C)C(=O)C1C(=O)C(=C(NC1=O)OC)OC)C(CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-{4-[2-(Pyridin-4-Ylmethoxy)ethyl]-1,3-Thiazol-2-Yl}urea](/img/structure/B14795914.png)



![(2Z,3Z)-2-benzylidene-N-hydroxy-1-azabicyclo[2.2.2]octan-3-imine](/img/structure/B14795945.png)
![[(13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate](/img/structure/B14795949.png)



![3-[4-[3-(Dimethylamino)prop-2-enoyl]phenoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B14795975.png)



![2-amino-N-ethyl-N-[(4-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14795990.png)
